4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride 4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 116532-14-0
VCID: VC16005616
InChI: InChI=1S/C7H7N3O.ClH/c8-4-2-1-3-5-6(4)10-7(11)9-5;/h1-3H,8H2,(H2,9,10,11);1H
SMILES:
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol

4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride

CAS No.: 116532-14-0

Cat. No.: VC16005616

Molecular Formula: C7H8ClN3O

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride - 116532-14-0

Specification

CAS No. 116532-14-0
Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
IUPAC Name 4-amino-1,3-dihydrobenzimidazol-2-one;hydrochloride
Standard InChI InChI=1S/C7H7N3O.ClH/c8-4-2-1-3-5-6(4)10-7(11)9-5;/h1-3H,8H2,(H2,9,10,11);1H
Standard InChI Key FURDKQMROXITQE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)NC(=O)N2)N.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride is C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol. Its IUPAC name is 4-amino-1,3-dihydrobenzimidazol-2-one hydrochloride. The compound’s core structure consists of a benzimidazole ring system, where the benzene ring is fused to an imidazole ring. Key features include:

  • Amino group (-NH₂) at the 4-position of the benzene ring, which enhances solubility and enables hydrogen bonding in biological systems.

  • Ketone group (=O) at the 2-position of the imidazole ring, contributing to electrophilic reactivity.

  • Hydrochloride salt counterion, improving stability and crystallinity.

Comparative analysis with the closely related 5-amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride (CAS: 85533-71-7) reveals that positional isomerism significantly impacts electronic distribution and intermolecular interactions. For instance, the 4-amino substitution may alter hydrogen-bonding networks compared to the 5-isomer, potentially influencing binding affinities in biological targets.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of benzimidazole derivatives typically involves cyclization reactions of o-phenylenediamine precursors. For 4-amino-substituted variants, a plausible route involves:

  • Diazotization and Coupling: Reaction of 4-nitro-o-phenylenediamine with nitrous acid to form a diazonium salt, followed by reduction to yield the amine .

  • Cyclization: Treatment with cyanogen bromide (CNBr) or thiourea to form the imidazole ring, as demonstrated in analogous syntheses of 2-benzimidazolethiones and -ones .

  • Hydrochloride Formation: Precipitation with hydrochloric acid to stabilize the final product.

A representative protocol adapted from Srikanthet et al. involves reacting 2-aminobenzimidazole with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to introduce chloro substituents, followed by amination . Microwave-assisted synthesis, as reported for related quinazolinone derivatives, could enhance reaction efficiency and yield .

Table 1: Comparative Synthetic Methods for Benzimidazole Derivatives

StepReagents/ConditionsYield (%)Reference
DiazotizationNaNO₂, HCl, 0–5°C70–85
CyclizationCNBr, EtOH, reflux60–75
Hydrochloride saltHCl gas, diethyl ether90–95

Structure-Activity Relationship (SAR) Insights

Benzimidazole derivatives exhibit bioactivity highly dependent on substituent position and electronic properties. Key SAR trends include:

  • Amino Group Positioning: The 4-amino substitution may favor interactions with hydrophobic pockets in enzyme active sites, as observed in PqsR antagonists where 6-chloro substitution enhanced binding to Thr²⁶⁵ in Pseudomonas aeruginosa .

  • Electron-Withdrawing Groups: Halogens (e.g., Cl at the 6-position) improve potency by modulating electron density and stabilizing ligand-receptor complexes .

  • N-Alkylation: Methyl or isopropyl groups at the N1 position enhance lipophilicity and membrane permeability, critical for antimicrobial

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